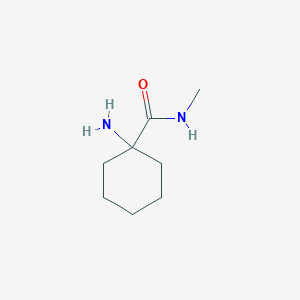
1-amino-N-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 1-amino-N-methylcyclohexanecarboxamide, is a derivative of cyclohexane with an amino group and a carboxamide functionality. This structure is relevant in the context of bioactive molecules and the development of pharmaceuticals, as it can serve as a building block for more complex compounds. The papers provided discuss various cyclohexane derivatives and their synthesis, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related cyclohexane derivatives has been reported in the literature. For instance, an asymmetric synthesis of α-amino acids and α-N-hydroxyamino acids using electrophilic amination of bornanesultam-derived enolates with 1-chloro-1-nitrosocyclohexane has been described . This method could potentially be adapted for the synthesis of 1-amino-N-methylcyclohexanecarboxamide by modifying the electrophilic amination step. Additionally, the asymmetric Strecker synthesis of 1,2-diaminocyclohexanecarboxylic acids has been achieved, which could provide a pathway to synthesize the N-methylated analogue .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be complex, with the potential for multiple stereoisomers. Ab initio quantum mechanical studies have been performed to understand the conformational preferences of such molecules . These studies can be extended to 1-amino-N-methylcyclohexanecarboxamide to predict its most stable conformations and to understand the influence of the amino and carboxamide groups on the overall molecular geometry.
Chemical Reactions Analysis
Cyclohexane derivatives can undergo a variety of chemical reactions. The papers do not directly address the chemical reactions of 1-amino-N-methylcyclohexanecarboxamide, but they do provide information on related compounds. For example, the synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives through the "diazo-addition" method indicates the reactivity of the amino group in cyclohexane derivatives . This knowledge can be applied to predict the reactivity of the amino group in 1-amino-N-methylcyclohexanecarboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-amino-N-methylcyclohexanecarboxamide can be inferred from related compounds. The crystalline nature of some N-hydroxyamino acid derivatives suggests that 1-amino-N-methylcyclohexanecarboxamide may also crystallize under certain conditions . The solubility, melting point, and other physical properties would need to be determined experimentally. Chemical properties such as acidity, basicity, and reactivity with other chemical agents can be extrapolated from the behavior of similar cyclohexane derivatives .
Aplicaciones Científicas De Investigación
Understanding and Control of Ethylene in Horticulture
One significant area of application for compounds related to 1-amino-N-methylcyclohexanecarboxamide is in the modulation of ethylene effects in horticulture. Ethylene is a natural plant hormone involved in the ripening and senescence of fruits and vegetables. Research has shown that certain compounds, such as 1-methylcyclopropene (1-MCP), can inhibit ethylene action, thereby extending the shelf life and maintaining the quality of various horticultural products. 1-MCP has been demonstrated to be effective in a broad range of fruits, vegetables, and floriculture crops, with low effective concentrations ranging from 2.5 nl l^-1 to 1 m ll^-1. This has significant implications for post-harvest biology and technology, providing a valuable tool for scientists to make advances in understanding the role of ethylene in plants (Blankenship & Dole, 2003).
Postharvest Quality Improvement
Further studies on the use of 1-MCP highlight its potential in improving postharvest quality of non-climacteric fruit crops, which do not typically ripen in response to ethylene. Research indicates that 1-MCP can inhibit senescence processes, such as rachis browning in grapes and leaf senescence in certain citrus varieties, without significantly affecting the fruit's internal quality parameters like nutritional quality and flavor. This suggests a promising avenue for extending the marketable life of non-climacteric fruits while maintaining their quality, offering commercial potential for 1-MCP-based technology in horticulture (Li et al., 2016).
International Perspectives on Horticultural Use
An international survey on the use of 1-MCP across different tree fruit crops underscores its global application and the anticipated benefits for a variety of fruits. The survey, engaging an international panel of experts, revealed a positive outlook on the potential benefits of 1-MCP for improving storability and quality of horticultural products, particularly for apples and persimmons. This global perspective emphasizes the importance of ongoing research and development efforts to fully realize the commercial and practical benefits of 1-MCP and related compounds in enhancing the value and sustainability of fruit crops worldwide (Sozzi et al., 2007).
Propiedades
IUPAC Name |
1-amino-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-7(11)8(9)5-3-2-4-6-8/h2-6,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALQUGITXCDROJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-methylcyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

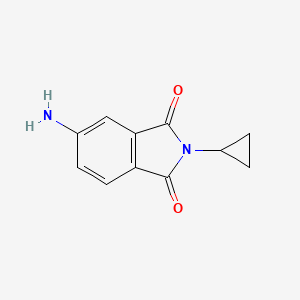
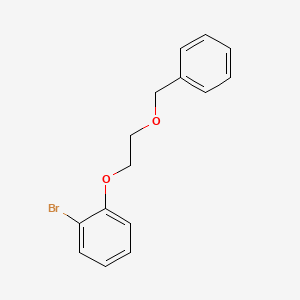

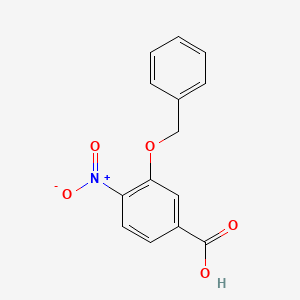




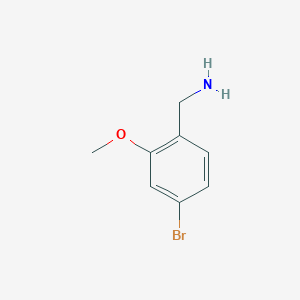
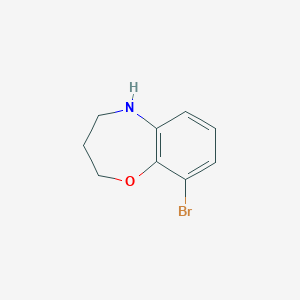
![2-{[(Benzyloxy)carbonyl]amino}-4,4-difluorobutanoic acid](/img/structure/B1292061.png)
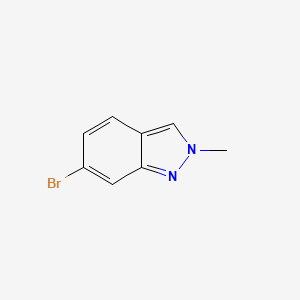
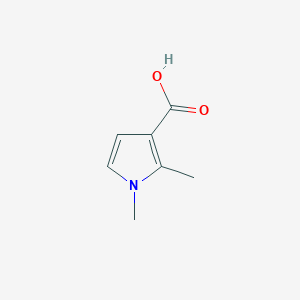
![Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1292066.png)